molecular formula C32H22N4O2 B1585266 1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione CAS No. 4203-77-4

1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione

Cat. No.: B1585266
CAS No.: 4203-77-4
M. Wt: 494.5 g/mol
InChI Key: HMVVJYXWTGGFDR-UHFFFAOYSA-N
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Description

“[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl-” is a chemical compound that is registered in the databases of the European Chemicals Agency (ECHA) . The main substance identifiers, substance classification, on-going regulatory activities, main uses of the substance and which registrants manufacture and/or import the substance are summarized in a single page .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl-”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl-” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl-” are summarized in the databases of the European Chemicals Agency (ECHA) .

Safety and Hazards

The safety and hazards of “[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl-” are summarized in the databases of the European Chemicals Agency (ECHA) .

Properties

IUPAC Name

15-ethyl-11-(15-ethyl-8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-11-yl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4O2/c1-3-35-29-19-9-5-7-11-21(19)31(37)23-13-17(15-25(33-35)27(23)29)18-14-24-28-26(16-18)34-36(4-2)30(28)20-10-6-8-12-22(20)32(24)38/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVVJYXWTGGFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=CC(=CC3=N1)C4=CC5=NN(C6=C5C(=C4)C(=O)C7=CC=CC=C76)CC)C(=O)C8=CC=CC=C82
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4203-77-4
Record name (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(1H,1'H)-dione, 1,1'-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004203774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
Reactant of Route 2
1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
Reactant of Route 3
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1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
Reactant of Route 4
1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
Reactant of Route 5
Reactant of Route 5
1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
Reactant of Route 6
Reactant of Route 6
1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione

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